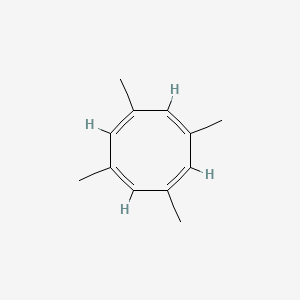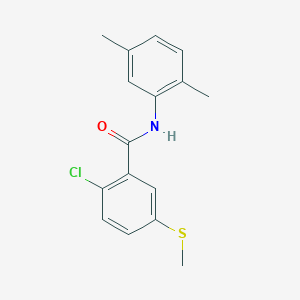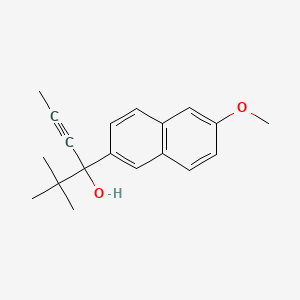
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL is a complex organic compound with a unique structure that includes a naphthyl group, a methoxy group, and a hexynol backbone
準備方法
The synthesis of 2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL typically involves multiple steps, including the formation of the naphthyl group, the introduction of the methoxy group, and the construction of the hexynol backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Naphthyl Group: This step often involves the use of naphthalene derivatives and various reagents to introduce the naphthyl group into the molecule.
Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Construction of the Hexynol Backbone: This step involves the formation of the hexynol structure through reactions such as alkylation, alkyne formation, and hydroxylation.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and efficiency.
化学反応の分析
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and its effects on disease pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL exerts its effects involves its interactions with molecular targets and pathways. These interactions can include binding to specific receptors, modulating enzyme activity, and affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
類似化合物との比較
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL can be compared with other similar compounds, such as:
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-pentyn-3-OL: This compound has a similar structure but with a pentynol backbone instead of a hexynol backbone.
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-butyn-3-OL: This compound has a butynol backbone, making it shorter than the hexynol and pentynol analogs.
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-propyn-3-OL: This compound has a propynol backbone, making it the shortest among the similar compounds.
The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
67460-88-2 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC名 |
3-(6-methoxynaphthalen-2-yl)-2,2-dimethylhex-4-yn-3-ol |
InChI |
InChI=1S/C19H22O2/c1-6-11-19(20,18(2,3)4)16-9-7-15-13-17(21-5)10-8-14(15)12-16/h7-10,12-13,20H,1-5H3 |
InChIキー |
VJWHWSRWEJBESU-UHFFFAOYSA-N |
正規SMILES |
CC#CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




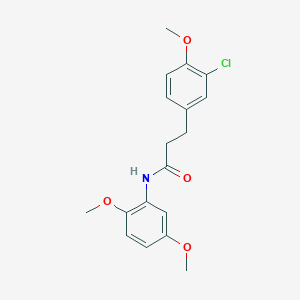

![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)

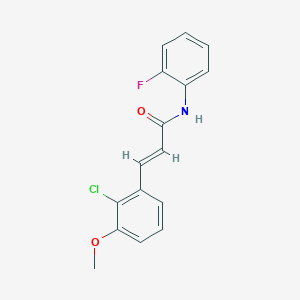




![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
